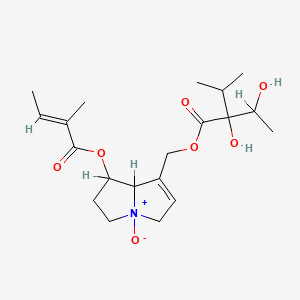

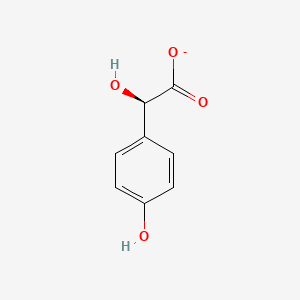

(R)-4-Hydroxymandelate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-4-hydroxymandelate is a 4-hydroxymandelate. It is a conjugate base of a (R)-4-hydroxymandelic acid. It is an enantiomer of a (S)-4-hydroxymandelate.

Aplicaciones Científicas De Investigación

Biomanufacturing from Renewable Resources

(R)-4-Hydroxymandelate (4-HMA) has significant applications in sustainable biomanufacturing. It is utilized in the production of pharmaceuticals and food additives. A notable advancement is the engineering of Escherichia coli strains for 4-HMA production using glucose–xylose mixtures, showcasing an environmentally friendly approach compared to traditional chemical synthesis methods. This process leverages lignocellulosic biomass, demonstrating a promising route in biomanufacturing (Li et al., 2016).

Fermentative Production Enhancements

Further enhancements in the fermentative production of 4-HMA have been achieved through genetic engineering of Saccharomyces cerevisiae. This yeast strain has been modified to produce high levels of 4-HMA from glucose. This research signifies a significant step towards the sustainable production of mandelic acid and 4-HMA, key specialty chemicals in various industries (Reifenrath & Boles, 2018).

Exploring Mechanistic Complexity

The mechanistic aspects of enzymes like hydroxymandelate synthase (HMS) involved in the production of 4-HMA have been studied extensively. Understanding the kinetic isotope effects and the mechanistic complexity of these enzymes provides valuable insights into their function and potential applications in synthetic chemistry (Shah et al., 2013).

Polymer Synthesis

4-HMA plays a role in the synthesis of novel organic polymers. Surprising findings revealed that under thermal treatment, 4-HMA undergoes C–C bond formation instead of the expected polyester formation, leading to polymers with multiple reactive sites. This discovery opens up new avenues in materials science for applications in nanomedicine and organocatalysis (Nan et al., 2017).

Biosynthetic Pathways

The direct production of optically pure mandelic acids from glucose through the modification of the L-phenylalanine pathway in Escherichia coli showcases another innovative application of 4-HMA in the field of metabolic engineering. This method provides an alternative to petrochemical processes, contributing to the environmentally sustainable production of mandelic acids (Sun et al., 2011).

Enzyme Engineering for Chiral α-Hydroxy Acids

The substrate promiscuity of HMS has been leveraged for the biosynthesis of chiral α-hydroxy acids. Studies on enzyme kinetics, product spectra, and structure-activity relationships have provided insights into the structural basis of enantioselectivity and enzymatic activity, highlighting HMS's potential in synthesizing diverse chiral compounds (Di Giuro et al., 2013).

In Vivo Cascade Catalysis

The utilization of recombinant E. coli cells expressing HMS for in vivo cascade catalysis has been explored. This approach has enabled the production of various mandelic acids from aromatic amino acids, demonstrating an efficient and alternative method for accessing a variety of mandelic acids (Youn et al., 2020).

Biosensor Development

4-HMA has also been the target for biosensor development. Research focused on evolving allosteric transcription factors to create biosensors responsive to 4-HMA, indicating its importance in monitoring and optimizing bioproduction processes (Liang et al., 2021).

Studying Enzymatic Mechanisms

Investigations into the α-keto acid dependent oxygenases like HMS have enhanced understanding of the catalytic mechanisms of enzymes that process 4-HMA. This knowledge is crucial for the development of novel biocatalysts and the improvement of existing ones (Moran, 2014).

Propiedades

Fórmula molecular |

C8H7O4- |

|---|---|

Peso molecular |

167.14 g/mol |

Nombre IUPAC |

(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m1/s1 |

Clave InChI |

YHXHKYRQLYQUIH-SSDOTTSWSA-M |

SMILES isomérico |

C1=CC(=CC=C1[C@H](C(=O)[O-])O)O |

SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O |

SMILES canónico |

C1=CC(=CC=C1C(C(=O)[O-])O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

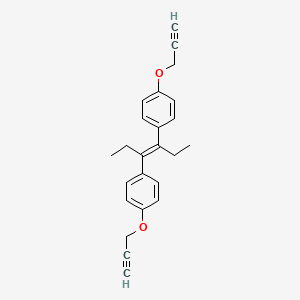

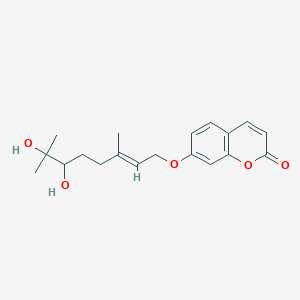

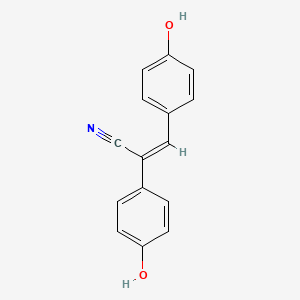

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)